1-(Tert-butyl)-3-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

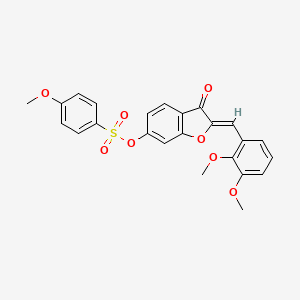

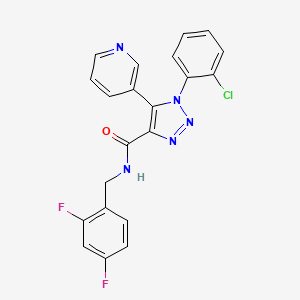

“1-(Tert-butyl)-3-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea” is a complex organic compound. The molecule contains a total of 41 bonds, including 25 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, and 11 aromatic bonds . It also includes 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 1 nitrile (aromatic) .

Molecular Structure Analysis

The molecule consists of 16 Hydrogen atoms, 16 Carbon atoms, 4 Nitrogen atoms, 1 Oxygen atom, 1 Sulfur atom, and 2 Chlorine atoms - a total of 40 atoms . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created .

Applications De Recherche Scientifique

Herbicidal Activities and Mechanisms

1-(Tert-butyl)-3-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea and similar compounds have been investigated for their herbicidal properties. These compounds exhibit herbicidal activities by inactivating in plant tissues through specific biochemical pathways. For instance, a study by Ishizuka et al. (1971) found that urea derivatives containing 1,3,4-thiadiazole exhibited herbicidal properties similar to phenylurea herbicides, such as 3-(3,4-dichlorophenyl)-1,1-dimethylurea. The selectivity and effectiveness of these compounds in controlling unwanted plant growth are attributed to their ability to undergo N-demethylation in plant tissues, differing in rates between various plant species, which contributes to their selective herbicidal action (Ishizuka, Lee, Tatsuno, & Kubota, 1971).

Synthesis and Chemical Properties

The synthesis of this compound derivatives involves methodologies that aim to minimize the use of hazardous materials while maximizing efficiency. Bigi, Maggi, and Sartori (2000) discuss alternative and safer reagents for the synthesis of ureas, emphasizing environmentally friendly chemistry principles. This approach enhances the production of urea derivatives, including those with 1,3,4-thiadiazol-2-yl moieties, by utilizing simpler and cleaner processes (Bigi, Maggi, & Sartori, 2000).

Biological Activity

The biological activity of this compound derivatives has been a subject of interest, particularly in the context of antitumor activities. Studies on various thiadiazolyl urea derivatives have shown promising results against specific cancer cell lines, indicating their potential as therapeutic agents. For example, Ling et al. (2008) synthesized novel 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives and evaluated their antitumor activities, finding that some compounds exhibited promising activities (Ling, Xin, Zhong, & Jian‐xin, 2008).

Anion Binding Properties

The chemical structure of urea derivatives, including those with 1,3,4-thiadiazol-2-yl moieties, allows them to function as effective anion receptors. Marcos et al. (2014) synthesized new diurea and dithiourea receptors based on p-tert-butyldihomooxacalix[4]arene, demonstrating their ability to bind various anions. These findings suggest potential applications in sensing and separation technologies, where the selective binding of anions is critical (Marcos, Teixeira, Segurado, Ascenso, Bernardino, Brancatelli, & Geremia, 2014).

Propriétés

IUPAC Name |

1-tert-butyl-3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl2N4OS2/c1-14(2,3)18-11(21)17-12-19-20-13(23-12)22-7-8-4-5-9(15)10(16)6-8/h4-6H,7H2,1-3H3,(H2,17,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAUWIMBLDVHRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2699716.png)

![3-amino-2-(4-chlorobenzoyl)-6-methyl-N-phenyl-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B2699717.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2699721.png)

![Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide](/img/structure/B2699728.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(phenylsulfanyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2699729.png)

![2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2699732.png)

![N-(tert-butyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2699737.png)